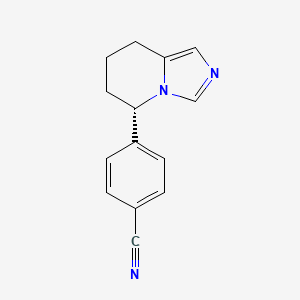
(-)-Fadrozole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Fadrozole is a potent and selective aromatase inhibitor. Aromatase is an enzyme responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, making it useful in the treatment of estrogen-dependent conditions such as breast cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Fadrozole involves several steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring and the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-Fadrozole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can have different biological activities.
Wissenschaftliche Forschungsanwendungen
(-)-Fadrozole has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of aromatase inhibition.
Biology: Researchers use it to investigate the role of estrogens in various biological processes.
Medicine: It is used in clinical studies to evaluate its efficacy in treating estrogen-dependent cancers.
Industry: this compound is used in the development of new aromatase inhibitors and other therapeutic agents.
Wirkmechanismus
(-)-Fadrozole exerts its effects by binding to the aromatase enzyme, thereby inhibiting its activity. This prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen synthesis and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (-)-Fadrozole include other aromatase inhibitors such as:
- Anastrozole
- Letrozole
- Exemestane
Uniqueness
This compound is unique in its high selectivity and potency as an aromatase inhibitor. Unlike some other inhibitors, it has a specific stereochemistry that enhances its binding affinity and efficacy. This makes it particularly effective in reducing estrogen levels with minimal side effects.
Eigenschaften
CAS-Nummer |
102676-86-8 |
|---|---|
Molekularformel |
C14H13N3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
4-[(5S)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2/t14-/m0/s1 |
InChI-Schlüssel |
CLPFFLWZZBQMAO-AWEZNQCLSA-N |
Isomerische SMILES |
C1C[C@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Kanonische SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


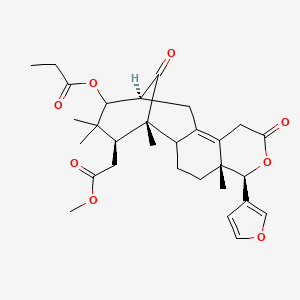
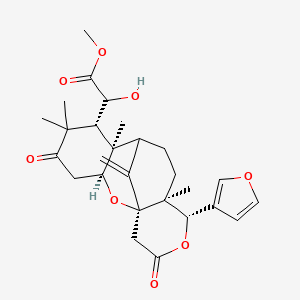
![2-Benzo[a]anthracen-12-yl-1-benzothiophene](/img/structure/B10814641.png)
![1-[6-(Triphenylmethoxy)hexyl]thymine](/img/structure/B10814643.png)

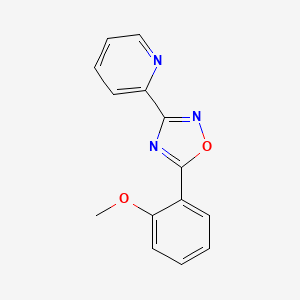
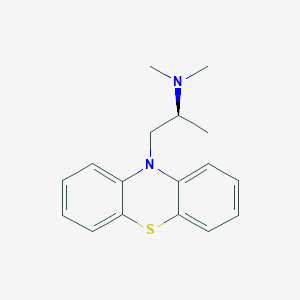
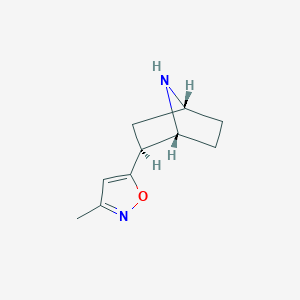
![4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde](/img/structure/B10814676.png)
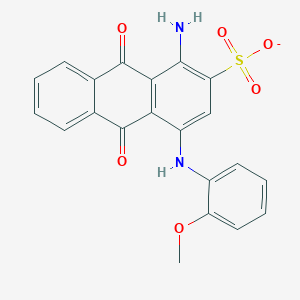

![(1R,3S,4S)-N-[(1S)-1-cyano-2-[2-fluoro-4-(1-methyl-2-oxo-3H-indol-6-yl)phenyl]ethyl]-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B10814700.png)
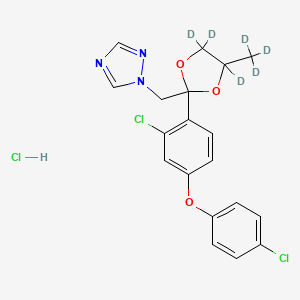
![[3-[(Z)-octadec-9-enoyl]oxy-2-tetradecanoyloxypropyl] (Z)-octadec-9-enoate](/img/structure/B10814706.png)
